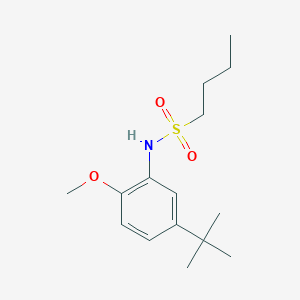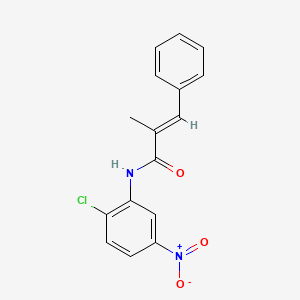![molecular formula C19H18N4O2S B4626872 N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)
N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide" often involves multi-step chemical processes, including the use of carbodiimide condensation to create thiadiazol derivatives. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared via a convenient and fast method facilitated by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, showcasing the compound's synthetic accessibility and the versatility of thiadiazol scaffolds in chemical synthesis (Yu et al., 2014).
Molecular Structure Analysis
The structural analysis of similar thiadiazol compounds reveals intricate molecular interactions and configurations. For example, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been characterized using a combination of spectral, X-ray, and DFT studies, providing insight into their stable configurations through intramolecular and intermolecular hydrogen bonding. These analyses help in understanding the molecular geometry, electronic structure, and stability of these compounds, which are critical for predicting their reactivity and properties (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thiadiazol derivatives, including those structurally related to the compound , often involves their participation in metal-catalyzed C-H bond functionalization reactions. This reactivity pattern is underscored by their possession of N,N-bidentate directing groups, facilitating diverse chemical transformations that can be harnessed for synthesizing complex molecules (Al Mamari et al., 2019).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antipsychotic Potential
Several studies have synthesized and evaluated derivatives of 1,3,4-thiadiazole, including compounds structurally similar to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, for their anticonvulsant and antipsychotic activities. For instance, compounds have been designed and synthesized to explore their potential as anticonvulsant agents, with some showing considerable activity in models of seizure and convulsion, indicating their significance in the development of new treatments for epilepsy and related disorders (Rajak et al., 2010). Additionally, compounds have been investigated for their antipsychotic potential, suggesting the versatility of this chemical framework in addressing various neurological conditions (Kaur et al., 2012).
Anticancer Research
The search for new anticancer agents has also involved the exploration of 1,3,4-thiadiazole derivatives. Studies have identified compounds with potential anticancer activity, highlighting their ability to interact with specific cellular targets and induce cancer cell death. For example, the discovery of kinesin spindle protein (KSP) inhibitors, which include structurally related compounds, showcases the applicability of these molecules in the development of anticancer therapies aimed at disrupting cell division (Theoclitou et al., 2011).
Antimicrobial Activity
Research into the antimicrobial properties of 1,3,4-thiadiazole derivatives has revealed their effectiveness against various bacterial and fungal pathogens. This includes studies that have synthesized and evaluated compounds for their activity against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents (Desai et al., 2013).
Eigenschaften
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)18(25)21-19-23-22-17(26-19)11-16(24)20-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHJZHZLNEBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)
![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)
![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)
![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)
![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)


![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)